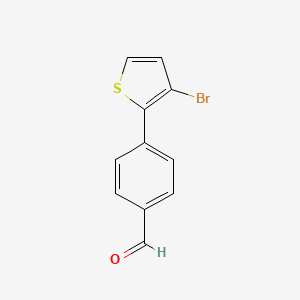

4-(3-Bromothiophen-2-yl)benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(3-Bromothiophen-2-yl)benzaldehyde is an organic compound with the molecular formula C11H7BrOS . It is commonly used in scientific research and industry.

Synthesis Analysis

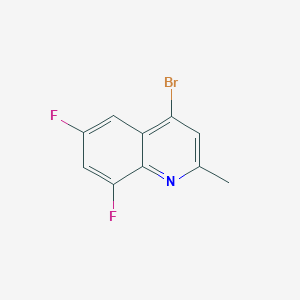

This compound can be synthesized by various methods, including Suzuki coupling, palladium-catalyzed cross-coupling reaction, and bromination. A study has reported the synthesis of a variety of imine derivatives via Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids .Molecular Structure Analysis

The molecular structure of 4-(3-Bromothiophen-2-yl)benzaldehyde consists of a benzaldehyde group attached to a bromothiophene group . The exact mass of the molecule is 265.94000 .Chemical Reactions Analysis

The Suzuki cross-coupling reaction has been reported as a method for derivatizing imines, including 4-(3-Bromothiophen-2-yl)benzaldehyde . This reaction involves the coupling of an arylboronic acid with a halogenated thiophene derivative .Physical And Chemical Properties Analysis

4-(3-Bromothiophen-2-yl)benzaldehyde is a crystalline solid with a pale yellow color and a strong odor. It has a molecular weight of 267.14200 . This compound is slightly soluble in water, but highly soluble in organic solvents such as ethanol, diethyl ether, and acetone.科学的研究の応用

Synthesis of Imines via Suzuki Cross-Coupling Reaction

4-(3-Bromothiophen-2-yl)benzaldehyde: is utilized in the synthesis of a variety of imine derivatives through the Suzuki cross-coupling reaction . These imines are significant due to their broad spectrum of biological activities, including antimicrobial, analgesic, and anticancer properties. The reaction conditions allow for a wide range of electron-donating and withdrawing functional groups, making it a versatile precursor for pharmaceutical research.

Exploration of Non-Linear Optical Properties

The compound serves as a precursor for the synthesis of derivatives that are explored for their non-linear optical properties . These properties are crucial for applications in photonics and optoelectronics, where materials with non-linear optical characteristics are used to manipulate light in various ways.

Drug Discovery and Biological Properties

Research on 4-(3-Bromothiophen-2-yl)benzaldehyde includes investigating its biological properties and potential as a drug candidate. Its structural features make it a candidate for further exploration in the development of new therapeutic agents.

Organic Electronics and Photovoltaics

The compound’s potential use in organic electronics and photovoltaics is another area of interest. Its electronic properties could be harnessed for the development of organic semiconductor materials, which are used in the construction of flexible electronic devices and solar cells.

Coordination Chemistry and Inorganic Biochemistry

Imines derived from 4-(3-Bromothiophen-2-yl)benzaldehyde play a role in the development of coordination chemistry and inorganic biochemistry . They are used in the synthesis of biologically and industrially active compounds through various organic reactions.

Material Science and Polymer Stabilizers

The compound is also a key component in the field of material science, particularly in the synthesis of pigments, dyes, and polymer stabilizers . Its stability and reactivity make it suitable for applications that require durable and long-lasting materials.

Safety and Hazards

The safety data sheet for 4-(3-Bromothiophen-2-yl)benzaldehyde suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

特性

IUPAC Name |

4-(3-bromothiophen-2-yl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrOS/c12-10-5-6-14-11(10)9-3-1-8(7-13)2-4-9/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTYZFUJFFBNJTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=C(C=CS2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640454 |

Source

|

| Record name | 4-(3-Bromothiophen-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

934570-51-1 |

Source

|

| Record name | 4-(3-Bromothiophen-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1371753.png)

![2-[(2,5-Dimethylphenyl)amino]benzoic acid](/img/structure/B1371755.png)

![5-[(2-Hydroxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B1371756.png)

![1-ethyl-N-[(4-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B1371757.png)

![2-[(3-Methylphenyl)amino]propanohydrazide](/img/structure/B1371762.png)